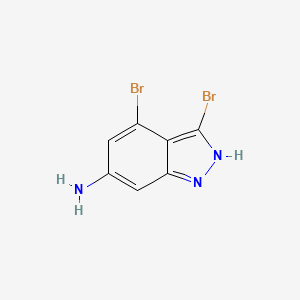

3,4-Dibromo-1H-indazol-6-amine

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Biology

Nitrogen-containing heterocycles are a cornerstone of chemical biology and medicinal chemistry, forming the structural basis of a vast array of biologically active molecules. frontiersin.orgnih.govresearchgate.net Their prevalence is evident in natural products, pharmaceuticals, and agrochemicals. frontiersin.org These compounds are integral to the structure of essential biological molecules such as nucleic acids (purines and pyrimidines), vitamins, and hormones. nih.govresearchgate.netijcaonline.org The presence of nitrogen atoms within these cyclic structures imparts unique physicochemical properties, including the ability to form hydrogen bonds, which is crucial for molecular recognition and binding to biological targets like proteins and enzymes. nih.gov Consequently, nitrogen-containing heterocycles are considered privileged structures in drug design, with a significant percentage of FDA-approved drugs featuring these motifs. nih.govresearchgate.netencyclopedia.pub

Overview of the Indazole Core as a Privileged Scaffold

Among the diverse array of nitrogen-containing heterocycles, the indazole core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has emerged as a particularly important scaffold in medicinal chemistry. researchgate.netsamipubco.comnih.gov Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govbeilstein-journals.org

The study of indazoles dates back to the early days of heterocyclic chemistry. However, their prominence in research has grown exponentially in recent decades, driven by their wide range of biological activities. researchgate.net Initially found in a few natural products like nigeglanine, nigellicine, and nigellidine, the indazole scaffold is now a key component in numerous synthetic compounds with therapeutic potential. nih.govresearchgate.net The first indazole-containing drug, Benzydamine, was introduced in 1966, and since then, a multitude of indazole derivatives have entered clinical trials or have been approved for various therapeutic uses. researchgate.net

The indazole scaffold is recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets, including kinases, G-protein-coupled receptors (GPCRs), and enzymes. samipubco.compharmablock.com This versatility stems from its structural features that allow for various molecular interactions, such as hydrogen bonding and π-π stacking. samipubco.com Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects. researchgate.netnih.govbeilstein-journals.org

The adaptability of the indazole core makes it an excellent starting point for drug discovery and the development of chemical probes. samipubco.compharmablock.com Its synthetic tractability allows for the systematic modification and functionalization of the scaffold, enabling the fine-tuning of pharmacological properties. samipubco.com This has led to the successful development of several blockbuster drugs, including the kinase inhibitors axitinib (B1684631) and pazopanib, which are used in cancer therapy. nih.govijsdr.org The indazole framework is also a valuable tool in fragment-based drug design (FBDD), where small, simple molecules are used as starting points for developing more potent and selective inhibitors. samipubco.compharmablock.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-2H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2N3/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFBJDJWVDAFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dibromo 1h Indazol 6 Amine and Its Derivatives

Strategic Approaches to 1H-Indazole Ring System Construction

The synthesis of the 1H-indazole ring system is a cornerstone of medicinal chemistry, providing a versatile platform for drug discovery. ijpsjournal.com The inherent stability of the 1H-tautomer over the 2H-form makes it the predominant and more frequently targeted isomer in synthetic efforts. chemicalbook.com A variety of strategic approaches have been developed to construct this bicyclic heteroaromatic ring, often involving the formation of key carbon-nitrogen and nitrogen-nitrogen bonds. These strategies can be broadly categorized into methods that build the pyrazole (B372694) ring onto a pre-existing benzene (B151609) derivative and those that form both rings in a concerted or sequential manner.

Cyclization Reactions for Indazole Formation

Cyclization reactions are fundamental to the formation of the indazole core. These reactions typically involve the intramolecular condensation of appropriately substituted aromatic precursors.

A prominent method for indazole synthesis involves the cyclization of hydrazones derived from substituted aldehydes or ketones. ajrconline.orglookchem.com The reaction of salicylaldehydes with hydrazine (B178648) hydrate, for instance, can yield 1H-indazoles. ajrconline.orglookchem.com While this method is effective, it can be influenced by the nature of the substituents on the aromatic ring. For example, the cyclization of 2-hydroxybenzaldehyde hydrazones may not proceed efficiently under basic conditions, whereas acidic conditions can facilitate the reaction. lookchem.com Microwave-assisted, one-pot, two-step cyclization of hydrazone hydrates has emerged as a greener and more efficient alternative to conventional heating, often resulting in improved yields and shorter reaction times. ajrconline.orgajrconline.org

The general scheme for this process involves the initial formation of a hydrazone from an o-haloaryl aldehyde or ketone and a hydrazine derivative. Subsequent intramolecular cyclization, often promoted by a catalyst or specific reaction conditions, leads to the formation of the 1H-indazole ring. nih.govnih.gov

Advanced Functionalization Techniques for Indazole Scaffolds

Once the indazole scaffold is constructed, further functionalization is often necessary to introduce the desired substituents at specific positions. Advanced techniques such as regioselective halogenation, amination, and cross-coupling reactions are employed to achieve this.

Regioselective bromination is a critical step in the synthesis of compounds like 3,4-Dibromo-1H-indazol-6-amine. The introduction of bromine atoms at specific positions on the indazole ring provides handles for subsequent cross-coupling reactions. N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of indazoles, often targeting the C3 position. chim.it However, the regioselectivity can be influenced by the substituents already present on the indazole ring. For instance, the bromination of 4-substituted 1H-indazoles can be directed to the C7 position. nih.govrsc.org In some cases, direct bromination of a pre-formed aminoindazole may lead to undesired regioisomers, necessitating a strategy where bromination precedes the formation of the heterocyclic ring. chemrxiv.org

A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been achieved from 2,6-dichlorobenzonitrile (B3417380) through a two-step sequence involving a highly regioselective bromination followed by heterocycle formation with hydrazine. chemrxiv.org This approach circumvents the challenges of direct bromination of the pre-formed indazole. chemrxiv.org

Table 1: Reagents and Conditions for Regioselective Bromination

| Substrate | Reagent | Conditions | Product | Yield | Reference |

| 4-Sulfonamido-1H-indazoles | NBS | MeCN, rt, 1h | 7-Bromo-4-sulfonamido-1H-indazoles | 84-95% | researchgate.net |

| 2,6-Dichlorobenzonitrile | KBrO₃, H₂SO₄ | Not specified | 3-Bromo-2,6-dichlorobenzonitrile | ~60% | chemrxiv.org |

| 4-Chloro-1H-indazol-3-amine | NBS | Not specified | 5-Bromo-4-chloro-1H-indazol-3-amine (undesired) | Major product | chemrxiv.org |

The introduction of an amine group, particularly at the C6 position to form 1H-indazol-6-amine derivatives, is a key step in the synthesis of many biologically active compounds. benthamdirect.com This can be achieved through various methods, including the reduction of a corresponding nitro group or through direct amination reactions. Copper-catalyzed intramolecular amination of arylhydrazones is an effective method for the synthesis of 1-aryl-1H-indazole derivatives. tandfonline.com The synthesis of 6-aminoindazole derivatives can also be accomplished through reductive amination starting from 6-aminoindazole itself. benthamdirect.com

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the functionalization of bromo-substituted indazoles. researchgate.netmdpi.com This reaction allows for the formation of carbon-carbon bonds between the bromoindazole and a variety of aryl or heteroaryl boronic acids. nih.govrsc.org The Suzuki-Miyaura coupling of 3-bromoindazoles and 7-bromoindazoles has been successfully demonstrated, leading to the synthesis of a diverse range of C3- and C7-arylated indazoles. nih.govresearchgate.netresearchgate.net

The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for the success of the Suzuki-Miyaura reaction. Microwave-assisted Suzuki-Miyaura cross-coupling has been shown to be an efficient method for the arylation of free (NH) 3-bromoindazoles. researchgate.net

Table 2: Conditions for Suzuki-Miyaura Cross-Coupling of Bromoindazoles

| Bromoindazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 7-Bromo-4-substituted-1H-indazoles | Arylboronic acids | Pd(dppf)Cl₂, XPhos | K₃PO₄ | Dioxane/H₂O | Moderate to good | nih.govrsc.org |

| 3-Bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂, RuPhos | K₃PO₄ | Dioxane/H₂O | Good to excellent | researchgate.net |

| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good | mdpi.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained prominence as a green chemistry approach, often leading to shorter reaction times, increased yields, and fewer byproducts. rasayanjournal.co.inderpharmachemica.com This technique has been effectively applied to the synthesis and functionalization of indazole derivatives. rasayanjournal.co.in

Microwave irradiation can significantly accelerate cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a common method for creating carbon-carbon bonds in the synthesis of aryl-substituted indazoles. rasayanjournal.co.inresearchgate.net For instance, the coupling of bromoindazoles with aryl boronic acids can be efficiently carried out using a palladium catalyst under microwave heating. rasayanjournal.co.inresearchgate.net Similarly, copper-catalyzed N-arylation of 3-arylindazoles to produce 1,3-diarylindazoles has been achieved with good yields under microwave irradiation at 200°C for one hour. mdpi.com

The use of microwave assistance is not limited to coupling reactions. It has also been employed in the formation of the indazole ring itself. For example, the transformation of hydrazones to 1H-indazoles can be facilitated by microwave irradiation. rasayanjournal.co.in One-pot multicomponent reactions, which are highly efficient, have also been developed under microwave conditions for the synthesis of complex heterocyclic systems derived from indazoles. rsc.org

The benefits of microwave-assisted synthesis include not only speed and efficiency but also the potential for conducting reactions under solvent-free conditions, further enhancing the environmental friendliness of the process. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazole Derivatives This table provides a comparative example of the advantages of microwave-assisted synthesis for a related class of heterocyclic compounds.

| Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 1,2,3-triazole derivatives | Conventional heating at 80°C | 4–8 hours | 62% | nih.gov |

| Synthesis of 1,2,3-triazole derivatives | Microwave irradiation at 200 W | 10 minutes | 94% | nih.gov |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | Conventional heating | > 4 hours | Not specified | nih.gov |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | Microwave irradiation | 1 minute | 85% | nih.gov |

Optimization of Synthetic Routes for Yield and Efficiency

Optimizing synthetic routes to maximize yield and efficiency is a critical aspect of chemical research. For indazole derivatives, this often involves the careful selection of catalysts, solvents, and reaction conditions.

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of substituted indazoles. researchgate.net The choice of palladium catalyst and ligands, as well as the base and solvent system, can have a profound impact on the reaction outcome. For example, in the Suzuki-Miyaura coupling of 3-bromo-indazol-5-amine with arylboronic acids, a catalyst system of Pd(OAc)2 and RuPhos with K3PO4 as the base in a dioxane/water solvent mixture has been found to give good to excellent yields under microwave-assisted conditions. researchgate.net

The development of one-pot and multicomponent reactions represents a significant step forward in efficiency, as it allows for the construction of complex molecules in a single step, avoiding the need for isolation and purification of intermediates. rsc.orgrroij.com For instance, a three-component reaction for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using microwave irradiation has been developed, offering short reaction times and convenient, chromatography-free product isolation. rsc.org

Furthermore, the use of greener solvents and catalysts is an important consideration in optimization. samipubco.com For example, molecular iodine has been shown to be an efficient and mild catalyst for the synthesis of substituted indazoles at room temperature, offering a more environmentally friendly alternative to some traditional methods. sphinxsai.com

Table 2: Optimization of Reaction Conditions for the Synthesis of Substituted Indazoles This table illustrates the impact of different reagents and solvents on the yield of a generalized indazole synthesis.

| Reagent | Equivalent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| NH4Cl | - | Ethanol | No product | samipubco.com |

| NH4Cl | 0.25 | Ethanol | 30 | samipubco.com |

| NH4Cl | 0.25 | Methanol | 20 | samipubco.com |

| NH4Cl | 0.50 | Ethanol | 55 | samipubco.com |

| NH4Cl | 0.50 | Methanol | 45 | samipubco.com |

Challenges and Future Directions in this compound Synthesis

Despite the advances in the synthesis of indazole derivatives, several challenges remain. One of the primary challenges is achieving regioselectivity, particularly in the functionalization of the indazole core. rsc.orgresearchgate.net For instance, direct halogenation of 2H-indazoles can lead to a mixture of products if the reaction conditions are not carefully controlled. rsc.org The synthesis of specific isomers, such as 3,4-disubstituted indazoles, often requires multi-step procedures and careful control of reaction pathways to avoid the formation of unwanted regioisomers. researchgate.net

Another challenge lies in the development of more sustainable and cost-effective synthetic methods. While palladium-catalyzed reactions are highly effective, the cost of palladium can be a significant factor, especially for large-scale synthesis. rsc.org Therefore, there is a continuing need for the development of methods that utilize more abundant and less expensive catalysts, such as copper or nickel, or even metal-free reaction conditions. rsc.orgnih.gov

Future directions in this field will likely focus on several key areas:

Development of novel catalytic systems: Research into new catalysts that offer higher activity, selectivity, and stability will continue to be a priority. This includes the exploration of nanoparticle catalysts and reusable catalyst systems. nih.gov

Expansion of multicomponent reactions: Designing new multicomponent reactions that allow for the rapid and efficient construction of complex indazole-based molecules from simple starting materials is a promising avenue for future research. nih.gov

C-H activation strategies: Direct functionalization of C-H bonds is an atom-economical approach that avoids the need for pre-functionalized starting materials. researchgate.net Further development of C-H activation methods for the selective functionalization of the indazole ring will be a significant area of focus.

Flow chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and control over reaction parameters. Applying flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and reproducible manufacturing processes.

Advanced Spectroscopic Characterization Techniques for 3,4 Dibromo 1h Indazol 6 Amine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the subtle electronic environment of a molecule. For 3,4-Dibromo-1H-indazol-6-amine, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete structural picture.

The analysis of ¹H and ¹³C NMR spectra serves as the primary method for verifying the core indazole structure and the substitution pattern.

¹H NMR Spectroscopy: The proton spectrum of this compound is expected to be relatively simple. The indazole ring features two aromatic protons, H-5 and H-7. Due to their positions, they are anticipated to appear as singlets, as they lack adjacent protons for typical ortho or meta coupling. The amine (-NH₂) protons and the indazole N-H proton typically appear as broad singlets that can exchange with D₂O. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing bromine atoms.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show seven distinct carbon signals corresponding to the molecular structure. The positions of these signals are dictated by the substituents. The carbons directly bonded to the bromine atoms (C-3 and C-4) would be shifted downfield, while the carbon attached to the amino group (C-6) would experience an upfield shift. Quaternary carbons (C-3, C-3a, C-4, C-6, C-7a) can be distinguished from protonated carbons (C-5, C-7) using techniques like DEPT.

Predicted NMR data based on analysis of substituted indazoles.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)| Atom Position | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| H-5 | ¹H NMR | ~7.2 - 7.4 | s | Aromatic proton adjacent to amino group. |

| H-7 | ¹H NMR | ~7.5 - 7.7 | s | Aromatic proton adjacent to fused ring junction. |

| 6-NH₂ | ¹H NMR | ~5.0 - 5.5 | br s | Broad singlet, exchangeable with D₂O. |

| 1-NH | ¹H NMR | ~12.0 - 13.0 | br s | Broad singlet, exchangeable with D₂O. |

| C-3 | ¹³C NMR | ~125 - 130 | Quaternary | Carbon bearing a bromine atom. |

| C-3a | ¹³C NMR | ~138 - 142 | Quaternary | Bridgehead carbon. |

| C-4 | ¹³C NMR | ~110 - 115 | Quaternary | Carbon bearing a bromine atom. |

| C-5 | ¹³C NMR | ~115 - 120 | CH | Protonated aromatic carbon. |

| C-6 | ¹³C NMR | ~145 - 150 | Quaternary | Carbon bearing the amino group. |

| C-7 | ¹³C NMR | ~100 - 105 | CH | Protonated aromatic carbon. |

| C-7a | ¹³C NMR | ~120 - 125 | Quaternary | Bridgehead carbon. |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would primarily confirm the absence of coupling between H-5 and H-7, supporting their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This would definitively link the H-5 signal to the C-5 signal and the H-7 signal to the C-7 signal.

H-5 correlating to C-3a, C-4, C-6, and C-7.

H-7 correlating to C-5, C-6, and C-7a.

The NH proton correlating to C-3, C-7a, and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space. A NOESY spectrum could show a correlation between the N-H proton and the H-7 proton, providing evidence for the 1H-tautomer being the predominant form.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-135) differentiate between CH, CH₂, and CH₃ groups. In this case, a DEPT-135 spectrum would show positive signals for C-5 and C-7 (CH groups) and no signals for the quaternary carbons.

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. ¹⁵N NMR spectroscopy is an exceptionally sensitive technique for investigating this tautomerism because the chemical shifts of the nitrogen atoms are highly dependent on their electronic environment (i.e., whether they are pyridine-like or pyrrole-like). nih.govresearchgate.net

In the 1H-tautomer of this compound, N-1 is a pyrrole-type nitrogen (bonded to hydrogen), and N-2 is a pyridine-type nitrogen. In the 2H-tautomer, this is reversed. The difference in ¹⁵N chemical shifts between these two types of nitrogen atoms is typically large, often exceeding 100 ppm, making the assignment straightforward. nih.gov By observing the ¹⁵N NMR spectrum, the dominant tautomeric form in a given solvent can be identified. Theoretical calculations often indicate that the 1H-tautomer is more stable for most indazole derivatives. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable structural clues.

HRMS is used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the elemental formula. For this compound, the expected molecular formula is C₇H₅Br₂N₃. A key feature in the mass spectrum would be the isotopic pattern characteristic of a compound containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive pattern for the molecular ion peak (M⁺) cluster with three peaks at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1. researchgate.net

Table 2: Predicted HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₇H₅⁷⁹Br₂N₃ | [M]⁺ | 288.8850 |

| C₇H₅⁷⁹Br⁸¹BrN₃ | [M+2]⁺ | 290.8830 |

| C₇H₅⁸¹Br₂N₃ | [M+4]⁺ | 292.8809 |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for analyzing volatile and thermally stable compounds. The electron ionization (EI) mass spectrum obtained from GC-MS provides a reproducible fragmentation pattern that serves as a molecular fingerprint.

For this compound, the fragmentation would likely proceed through several established pathways for aromatic amines and halogenated heterocycles. rsc.orgmiamioh.edu Initial fragmentation could involve the loss of a bromine radical (Br•) or hydrogen bromide (HBr). Another common pathway for indazoles is the elimination of a molecule of nitrogen (N₂), followed by further fragmentation of the resulting carbocyclic ring.

Table 3: Plausible Mass Fragmentation Pattern for this compound

| m/z (mass/charge) | Possible Fragment Ion | Proposed Loss from Parent Ion |

|---|---|---|

| 289/291/293 | [C₇H₅Br₂N₃]⁺ | Molecular Ion (M⁺) |

| 210/212 | [C₇H₅BrN₃]⁺ | Loss of Br• |

| 208/210 | [C₇H₄BrN₃]⁺ | Loss of HBr |

| 182/184 | [C₇H₄BrN]⁺ | Loss of HBr and N₂ |

| 131 | [C₇H₅N₃]⁺ | Loss of 2 Br• |

| 103 | [C₇H₃N]⁺ | Loss of 2 Br• and N₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by probing its vibrational modes. While no specific experimental IR or Raman spectra for this compound are publicly available, the expected characteristic vibrational frequencies can be predicted based on the known absorptions of its constituent functional groups: the indazole ring, the amine group, and the carbon-bromine bonds.

The IR spectrum is anticipated to show characteristic N-H stretching vibrations from the amine (NH₂) and the indazole ring (N-H) in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations of the indazole ring are expected to appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings would likely be observed in the 1650-1450 cm⁻¹ region. The C-N stretching of the amino group should produce a band between 1350 and 1250 cm⁻¹. Finally, the C-Br stretching vibrations are typically found in the lower frequency region of 700-500 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. The aromatic ring vibrations are often strong and sharp in Raman spectra. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

Table 1: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H (amine & indazole) | Stretching | 3400-3200 | Medium to Strong | Weak |

| Aromatic C-H | Stretching | 3100-3000 | Medium | Strong |

| C=C, C=N (ring) | Stretching | 1650-1450 | Medium to Strong | Strong |

| N-H | Bending | 1640-1560 | Medium | Weak |

| C-N (amine) | Stretching | 1350-1250 | Medium | Medium |

| C-Br | Stretching | 700-500 | Strong | Strong |

X-ray Single-Crystal Diffraction for Solid-State Structure Determination

X-ray single-crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of a closely related compound, 1,3-Dimethyl-1H-indazol-6-amine, offers insights into the expected solid-state packing of indazole derivatives.

For 1,3-Dimethyl-1H-indazol-6-amine, the crystal structure reveals an orthorhombic crystal system with the space group Pca2₁. The indazole ring system is nearly planar, and the molecules are packed in the crystal lattice through intermolecular N-H···N hydrogen bonds.

Should single crystals of this compound be obtained, X-ray diffraction analysis would be expected to reveal a planar indazole core. The bromine and amine substituents' positions on the ring would be unequivocally confirmed. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine and indazole N-H groups, and potential halogen bonding involving the bromine atoms, which govern the crystal packing.

Table 2: Crystallographic Data for the Analogous Compound 1,3-Dimethyl-1H-indazol-6-amine

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 18.3004 (10) |

| b (Å) | 8.3399 (7) |

| c (Å) | 5.6563 (1) |

| V (ų) | 863.28 (9) |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores.

While specific UV-Vis data for this compound is not available, the spectrum of the parent 1H-indazole in acetonitrile (B52724) exhibits absorption maxima that can serve as a reference. The introduction of two bromine atoms and an amino group as substituents on the indazole ring is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated π-system and the electron-donating nature of the amino group. The bromine atoms, being auxochromes, would also influence the electronic transitions.

The UV-Vis spectrum of this compound would likely display π → π* transitions characteristic of the aromatic system, with the exact λmax values being dependent on the solvent polarity.

Table 3: UV-Vis Absorption Data for 1H-Indazole and its Methylated Derivatives in Acetonitrile

| Compound | λmax (nm) |

| 1H-Indazole | ~250, ~290 |

| 1-Methylindazole | ~250, ~295 |

| 2-Methylindazole | ~240, ~280, ~310 |

Computational and Theoretical Investigations of 3,4 Dibromo 1h Indazol 6 Amine

Molecular Modeling and Dynamics Simulations

Ligand-Target Docking Studies for Binding Mode Prediction

Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

In the context of indazole derivatives, which are known to interact with various biological targets, docking studies can reveal key binding interactions. For instance, studies on other indazole compounds have successfully utilized AutoDock Vina to simulate the docking process. The general procedure involves preparing the ligand (in this case, 3,4-Dibromo-1H-indazol-6-amine) and the target protein structures. A grid box is then defined around the active site of the protein to encompass the potential binding area. The docking algorithm then explores various conformations of the ligand within this grid, and scoring functions are used to estimate the binding affinity for each conformation. The resulting binding energies and interaction patterns, such as hydrogen bonds and hydrophobic interactions, provide insights into the ligand's potential efficacy and selectivity.

While specific docking studies on this compound are not extensively detailed in the provided information, the established methodologies for similar indazole derivatives would be directly applicable. Such studies would be crucial in identifying its potential protein targets and understanding its binding mode.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and stability of a ligand-protein complex over time. This technique complements the static view offered by docking studies.

Following a promising docking result, MD simulations can be performed to assess the stability of the predicted binding pose of this compound within the active site of a target protein. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the complex behaves over a period of nanoseconds or even longer. Analysis of these trajectories can confirm the stability of key interactions observed in docking, identify new transient interactions, and provide a more accurate estimation of the binding free energy. This information is vital for validating the initial docking predictions and understanding the dynamic nature of the ligand-receptor interaction.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For a series of indazole derivatives, including this compound, a QSAR model could be developed to predict their activity against a particular target. This involves compiling a dataset of compounds with known activities and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

Pharmacophore modeling can be used to create a 3D template of the key interaction points required for binding to a receptor. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired activity profile. For indazole derivatives, a pharmacophore model might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, all arranged in a specific spatial orientation.

Theoretical Prediction of Physicochemical Parameters

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Theoretical methods can be used to predict these properties early in the drug discovery process, helping to prioritize compounds with favorable characteristics.

For this compound, key physicochemical parameters can be calculated using various computational tools. These parameters include:

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which is a measure of a compound's lipophilicity. This is a crucial factor in determining how a drug is absorbed and distributed in the body.

Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes and is therefore a good indicator of oral bioavailability.

Hydrogen Bonding: The number of hydrogen bond donors and acceptors in a molecule, which influences its solubility and binding affinity to target proteins.

These predicted parameters, often calculated based on the compound's 2D or 3D structure, provide a valuable initial assessment of its drug-like properties.

| Parameter | Predicted Value | Significance |

| LogP | Varies based on calculation method | Indicates lipophilicity and potential for membrane permeability. |

| TPSA | Varies based on calculation method | Predicts oral bioavailability and membrane penetration. |

| Hydrogen Bond Donors | Varies based on calculation method | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | Varies based on calculation method | Influences solubility and receptor binding. |

Structure Activity Relationship Sar Studies of 3,4 Dibromo 1h Indazol 6 Amine Derivatives

Rational Design Strategies for Analog Library Synthesis

The rational design of analog libraries for 3,4-dibromo-1H-indazol-6-amine derivatives often commences with the indazole scaffold, a known "privileged" structure in drug discovery due to its ability to interact with a wide range of biological targets. nih.govnih.govrsc.org Design strategies frequently employ computational modeling and a deep understanding of target-ligand interactions to guide the synthesis of focused compound libraries.

One common approach is the use of molecular hybridization, which combines the indazole core with other pharmacologically relevant moieties to create novel chemical entities with potentially enhanced or new biological activities. nih.gov For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases, making it a valuable starting point for the design of kinase inhibitors. mdpi.comnih.gov

The synthesis of these analog libraries often involves multi-step reaction sequences. A key step is the regioselective introduction of bromine atoms at the C3 and C4 positions of the indazole ring. Methods for direct C-H bromination of indazoles, while challenging, are being developed to improve efficiency and selectivity. rsc.org Subsequent modifications, such as N-alkylation and derivatization of the 6-amino group, allow for the creation of a diverse set of analogs for SAR studies. nih.govnih.gov The synthesis of 6-substituted aminoindazole derivatives can be achieved through a sequence involving the methylation of a 6-nitro indazole, followed by reduction to the 6-amino intermediate, and subsequent reductive amination with various aldehydes or ketones. nih.gov

| Strategy | Description | Reference |

| Molecular Hybridization | Combining the indazole scaffold with other known pharmacophores. | nih.gov |

| Hinge-Binding Fragment | Utilizing the 1H-indazole-3-amine moiety for kinase inhibitor design. | mdpi.comnih.gov |

| Regioselective Halogenation | Controlled introduction of bromine at specific positions on the indazole ring. | rsc.org |

| Functional Group Interconversion | Derivatization of the 6-amino group and N-alkylation to generate diversity. | nih.govnih.gov |

Influence of Substituents on Biological Interactions

The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents on the indazole core.

Halogen atoms, particularly bromine, can significantly modulate the biological properties of the indazole scaffold. The introduction of bromine at the C3 and C4 positions can influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. rsc.org The regioselective introduction of a bromine atom at the 3-position is a common strategy, often achieved using N-bromosuccinimide (NBS). chim.it

While direct SAR data for the 3,4-dibromo pattern is limited, studies on other halogenated indazoles provide valuable insights. For example, in a series of indazole derivatives designed as IDO1 inhibitors, a small halogen at the 6-position was found to be a common feature in active compounds. nih.gov The position of the halogen is critical; for instance, moving a fluoro group from the para- to the meta-position on a benzyl (B1604629) substituent attached to the 6-amino group resulted in a significant drop in anti-proliferative activity. nih.gov

The 6-amino group of this compound serves as a crucial handle for introducing a wide array of substituents and can play a direct role in target binding through hydrogen bonding or as a point of attachment for larger side chains. nih.gov The basicity of this amine can be modulated by the electronic nature of other substituents on the indazole ring.

SAR studies on 6-substituted aminoindazole derivatives have shown that the nature of the substituent on the amino group is critical for biological activity. For example, in a series of compounds tested for anti-proliferative activity against HCT116 cells, the introduction of a methyl group at the C-3 position of the indazole ring, in combination with various substituents on the 6-amino group, led to a notable increase in toxicity. nih.gov Specifically, aryl substituents on the 6-amino nitrogen generally conferred better cytotoxicity than alkyl substituents. nih.gov

| Compound | 6-Amino Substituent | C-3 Substituent | IC50 (µM) vs. HCT116 | Reference |

| 34 | Benzyl | Methyl | 2.7 | nih.gov |

| 35 | 3-Pyridylmethyl | Methyl | 0.4 | nih.gov |

| 36 | 4-Fluorobenzyl | Methyl | 0.4 | nih.gov |

| 33 | Cyclohexylmethyl | Methyl | >50 | nih.gov |

Alkylation at the N1 or N2 position of the indazole ring is a common strategy to explore the SAR and can significantly impact the biological activity and physicochemical properties of the resulting derivatives. nih.govnih.gov The regioselectivity of N-alkylation is influenced by both steric and electronic effects of the substituents already present on the indazole ring. nih.govresearchgate.net For instance, electron-deficient indazoles often show high N1-selectivity during alkylation. nih.gov

Studies have shown that the position of the N-alkylation (N1 vs. N2) can be a determining factor for biological activity. nih.gov Ring modifications, such as the introduction of different substituents at various positions of the benzene (B151609) portion of the indazole scaffold, also play a crucial role in modulating the biological profile. For example, in a series of Akt inhibitors, substitution at the C6 position was considered to potentially alter the dihedral angle between the indazole and an adjacent pyridine (B92270) ring, thereby affecting target engagement. ucsf.edu

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug design to identify novel chemotypes with similar biological activity to a known active compound by modifying the core molecular framework. nih.gov The indazole nucleus is often considered a bioisostere of the indole (B1671886) ring, and scaffold hopping from indole-based compounds to indazole derivatives has been a successful strategy in various drug discovery programs. nih.govnih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov

Bioisosteric replacement involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity. cambridgemedchemconsulting.com In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule. For example, the bromine atoms could be replaced with other halogens or different electron-withdrawing groups to probe the importance of halogen bonding and electronic effects. The indazole ring itself can act as a bioisostere for other bicyclic aromatic systems. google.com For instance, the indazole nucleus has been successfully used as a bioisosteric replacement for the catechol moiety in various therapeutically active compounds. google.com

Identification of Key Pharmacophoric Features

Based on the available SAR data for indazole derivatives, several key pharmacophoric features can be identified that are likely important for the biological activity of this compound analogs.

A critical pharmacophoric element is the indazole scaffold itself, which provides a rigid framework for the precise spatial arrangement of other functional groups. nih.gov The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond donors or acceptors, contributing to target binding. sci-hub.se

The 6-amino group is a key interaction point, either through direct hydrogen bonding with the target or by serving as an attachment point for larger substituents that can occupy specific binding pockets. nih.gov The nature of the substituent on this amine is a major determinant of activity and selectivity.

Biological Target Identification and Mechanistic Studies of 3,4 Dibromo 1h Indazol 6 Amine Derivatives in Vitro & Pre Clinical Focus

Enzyme Inhibition Studies

Indazole derivatives have been extensively evaluated for their inhibitory effects against a broad spectrum of enzymes, demonstrating their potential as modulators of key biological pathways.

Kinase Inhibition Profiling

The indazole core is a prominent scaffold in the development of kinase inhibitors for cancer therapy and other diseases. Derivatives have shown potent activity against several important kinases.

Rho-associated Protein Kinase (ROCK): Indazole derivatives have been identified as potent inhibitors of Rho-associated coiled-coil kinases (ROCKs), which are serine/threonine kinases involved in cellular functions like contraction, migration, and proliferation. Optimization of an initial indazole lead compound (DL0805, ROCK I IC₅₀ = 6.7 μM) led to the discovery of analogues with significantly improved activity. For example, N-substituted prolinamido indazoles were developed that showed up to 39-fold higher potency. Docking studies suggest the indazole ring orients toward the hinge region of the kinase, forming crucial hydrogen bonds with the protein backbone, a binding mode consistent with other indazole-based kinase inhibitors. An indazole-based ROCK inhibitor, GSK429286, was found to be highly selective for ROCK1 and ROCK2 isoforms and ten times more potent in enhancing endothelial tube formation than the classic ROCK inhibitor, Fasudil.

Pim Kinases: The indazole scaffold has been utilized to develop inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cancer. A series of pyrrolo[2,3-g]indazole derivatives were synthesized and found to have sub-micromolar inhibitory potencies against Pim-1 and Pim-3. Additionally, 3-(pyrazin-2-yl)-1H-indazoles have been discovered as potent pan-Pim kinase inhibitors.

Leucine-Rich Repeat Kinase 2 (LRRK2): Gain-of-function mutations in LRRK2 are associated with an increased risk for Parkinson's disease, making its kinase domain a key therapeutic target. Indazole-based compounds have emerged as potent LRRK2 inhibitors. Through optimization of an indazole lead, the compound MLi-2 was developed as a potent, highly selective, orally available, and brain-penetrant LRRK2 inhibitor. MLi-2 demonstrated exceptional potency, inhibiting the G2019S mutant of LRRK2 with an IC₅₀ of 0.76 nM.

Glycogen Synthase Kinase 3 (GSK3): Aberrant activity of GSK-3β has been linked to mood disorders. Selective indazole-based GSK-3 inhibitors have been developed and shown to be effective in animal models. Efforts to mitigate off-target effects, such as activity at the hERG ion channel, led to the discovery of potent inhibitors with improved safety profiles and promising in vitro ADME properties.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Inhibiting angiogenesis by targeting VEGFR2 is an effective strategy in cancer treatment. Numerous indazole derivatives have been designed and evaluated as VEGFR-2 inhibitors. One potent compound demonstrated a VEGFR-2 IC₅₀ of 1.24 nM and exhibited significant inhibitory activity against human umbilical vein endothelial cell (HUVEC) angiogenesis. The indazole-containing drug Axitinib (B1684631) is a potent inhibitor of VEGFR-1, 2, and 3.

Epidermal Growth Factor Receptor (EGFR): Indazole derivatives have also been evaluated for EGFR kinase activity. One study reported a compound with strong potency against both EGFR T790M and wild-type EGFR, with IC₅₀ values of 5.3 nM and 8.3 nM, respectively.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in innate inflammatory processes, making it an attractive therapeutic target. Indazole-containing scaffolds have been identified as suitable for the development of potent IRAK-4 inhibitors with good cellular potency.

| Kinase Target | Indazole Derivative Class | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| ROCK I | N-Substituted Prolinamido Indazole (analogue 4b) | 0.17 μM | |

| LRRK2 (G2019S) | 3-(4-Pyrimidinyl) Indazole (MLi-2) | 0.76 nM | |

| VEGFR-2 | Optimized Indazole Scaffold (compound 30) | 1.24 nM | |

| EGFR (T790M) | 1H-Indazole Derivative (compound 109) | 5.3 nM | |

| Pim-1 / Pim-3 | Pyrrolo[2,3-g]indazole | Sub-micromolar |

Metabolic Enzyme Inhibition

Alpha-Glucosidase and Alpha-Amylase: Derivatives based on a Methyl 1H-indazole-4-carboxylate scaffold have demonstrated good inhibitory potential against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. The IC₅₀ values for these derivatives ranged from 15.04 to 76.70 μM for α-amylase and 16.99 to 77.97 μM for α-glucosidase. Certain compounds displayed inhibitory activity comparable to the standard drug, acarbose.

Monoamine Oxidases (MAO): Indazole derivatives have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters. Based on the finding that the nNOS inhibitor 7-nitroindazole (B13768) inhibits MAO-B, a series of C5- and C6-substituted indazoles were investigated. While only one derivative showed submicromolar inhibition of MAO-A, all tested compounds inhibited human MAO-B with submicromolar IC₅₀ values. Substitution at the C5 position of the indazole ring yielded particularly potent MAO-B inhibition, with IC₅₀ values ranging from 0.0025 to 0.024 µM (2.5 to 24 nM). Some indazole- and indole-5-carboxamides have demonstrated subnanomolar potency, with one derivative showing an IC₅₀ for human MAO-B of 0.386 nM and over 25,000-fold selectivity versus MAO-A.

Acetylcholinesterase (AChE): The indazole scaffold has been used to develop inhibitors of cholinesterases, which are targets in the treatment of Alzheimer's disease. A series of thiazoloindazole-based compounds were synthesized and evaluated, with some derivatives emerging as selective AChE inhibitors with IC₅₀ values below 1.0 μM. One derivative containing a bis(trifluoromethyl)phenyl-triazolyl group demonstrated superior performance, with an IC₅₀ of 0.071 μM. Other research has explored indazole derivatives as selective inhibitors of butyrylcholinesterase (BChE).

| Enzyme Target | Indazole Derivative Class | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| α-Amylase | Methyl 1H-indazole-4-carboxylate derivatives | 15.04 - 76.70 µM | |

| α-Glucosidase | Methyl 1H-indazole-4-carboxylate derivatives | 16.99 - 77.97 µM | |

| MAO-B (human) | C5-Substituted Indazoles | 0.0025 - 0.024 µM | |

| MAO-B (human) | N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 nM | |

| AChE | Thiazoloindazole-based derivative (Tl45b) | 0.071 µM |

Kinetic Characterization of Enzyme Inhibition

Understanding the mechanism of inhibition is crucial for drug development. Kinetic studies have been performed on several indazole derivatives to characterize their mode of action. For MAO-B inhibitors, selected indazole derivatives were shown to have a competitive mode of inhibition. Similarly, potent indazole- and indole-carboxamide inhibitors of MAO-B were also found to be competitive and reversible.

Receptor Binding Affinity Profiling

Indazole derivatives have also been developed as ligands for various G-protein-coupled receptors (GPCRs) and receptor tyrosine kinases.

Serotonin (B10506) Receptor (e.g., 5-HT3) Interactions

The indazole scaffold is present in compounds designed to interact with serotonin (5-HT) receptors. Research has been conducted to develop multi-target ligands based on indazole and piperazine (B1678402) scaffolds with affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors for the potential treatment of schizophrenia. While much of the research focuses on these receptor subtypes, indazole derivatives have also been reported as 5-HT₃ receptor antagonists.

Eph Receptor (e.g., EphB4) Ligand Development

The Eph receptors are the largest family of receptor tyrosine kinases and are involved in various physiological and pathological processes. An in silico screening procedure aimed at identifying novel ligands for the EphA4 receptor hinge-binding region led to the identification of 6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine derivatives, which contain a core structure related to indazole, as EphA4 inhibitors. While this study focused on the EphA4 subtype, it highlights the potential of indazole-like scaffolds to bind to the ATP-binding site of Eph receptors. Specific studies on EphB4 were not identified in the search results.

Melatonin (B1676174) Receptor (MT1, MT2) Binding Assessment

Research into the affinity of indazole derivatives for melatonin receptors (MT1 and MT2) has been an area of interest for exploring their potential neurological and physiological effects. While specific binding data for 3,4-Dibromo-1H-indazol-6-amine is not extensively detailed in the available literature, broader studies on related N-anilinoethylamide indazole compounds provide insight into how structural modifications influence receptor interaction. For instance, compounds that mimic the natural ligand, melatonin, by incorporating an indole-like structure and an ethylamide chain have been synthesized and evaluated. The binding affinity of these derivatives is determined through competitive binding assays, often using radiolabeled melatonin agonists to ascertain the inhibition constant (Ki) values. These studies are crucial for understanding the structure-activity relationship (SAR) and for the rational design of selective MT1 or MT2 receptor ligands. The exploration of how different substitutions on the indazole ring affect conformational equilibria and, consequently, receptor binding remains a key area of investigation.

Cannabinoid Receptor Binding Assays

Indazole-3-carboxamide derivatives have been prominently identified as a significant class of synthetic cannabinoid receptor agonists (SCRAs). frontiersin.org These compounds are evaluated for their biological activity through live cell-based reporter assays that monitor the interaction between the cannabinoid receptors (CB1 and CB2) and the cytosolic protein β-arrestin 2 (βarr2). frontiersin.org Activation of these G-protein coupled receptors (GPCRs) by a ligand induces this interaction. frontiersin.org

Studies on various indazole-3-carboxamides, such as AB-FUBINACA and 5F-MDMB-PINACA, have determined their potency (EC50) and efficacy (Emax) at both CB1 and CB2 receptors. frontiersin.org A common finding is that many of these synthetic derivatives exhibit higher potency at the CB2 receptor compared to the CB1 receptor. frontiersin.org Furthermore, the stereochemistry of these molecules plays a critical role, with (S)-enantiomers generally demonstrating enhanced potency at both receptors over their (R)-enantiomer counterparts. frontiersin.org The structural features of the derivatives, such as the presence of an amine versus an ester moiety, can influence the relative potency of the enantiomers at the CB2 receptor. frontiersin.org

| Compound | Target Receptor | Assay Type | Key Findings |

|---|---|---|---|

| Indazole-3-carboxamide Derivatives (e.g., AB-FUBINACA) | CB1 and CB2 | Live cell-based reporter assays (βarr2 interaction) | Generally higher potency at CB2 than CB1. (S)-enantiomers are more potent. |

| 1,2,3-Triazole Derivatives | CB2 | Radioligand displacement assay ([3H]-CP55,940) | Showed selective agonist activity at CB2 with no significant binding to CB1. olemiss.edu |

Cellular Mechanism of Action Investigations (In Vitro)

Modulation of Cell Proliferation and Viability in Cell Lines

The anti-proliferative activities of various 1H-indazole derivatives have been evaluated against a range of human cancer cell lines. nih.govnih.gov For example, a series of 3-amino-1H-indazole derivatives demonstrated inhibitory activities against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells, as determined by the methyl thiazolyl tetrazolium (MTT) colorimetric assay. nih.gov

In one study, a specific derivative, compound 6o, showed a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov This compound also exhibited selectivity, being significantly less potent against normal HEK-293 cells (IC50 = 33.2 µM). nih.gov Another derivative, referred to as W24, exhibited broad-spectrum antiproliferative activity against four different cancer cell lines with IC50 values ranging from 0.43 to 3.88 μM. nih.gov These findings underscore the potential of the indazole scaffold in developing novel anti-cancer agents. nih.govnih.gov

| Compound/Derivative | Cell Line | Assay | IC50 Value (µM) |

|---|---|---|---|

| Compound 6o (1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | MTT | 5.15 nih.gov |

| Compound 6o (1H-indazole-3-amine derivative) | HEK-293 (Normal Kidney) | MTT | 33.2 nih.gov |

| Compound W24 (3-amino-1H-indazole derivative) | HT-29 (Colon) | Not Specified | 0.43 - 3.88 nih.gov |

| MCF-7 (Breast) | |||

| A-549 (Lung) | |||

| HGC-27 (Gastric) |

Analysis of Cell Cycle Progression and Apoptosis Pathways (e.g., Bcl2, p53/MDM2)

Derivatives of 1H-indazole have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov For instance, compound 6o was found to affect apoptosis and the cell cycle, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner. nih.gov Flow cytometry analysis using Annexin V-FITC/PI staining on K562 cells treated with compound 6o revealed a dose-dependent increase in the total apoptosis rate. nih.gov

Similarly, the derivative W24 was found to induce G2/M cell cycle arrest and apoptosis in HGC-27 cells. nih.gov The mechanism of action involved the regulation of key proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov Furthermore, treatment with W24 led to changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential, which are often associated with the induction of apoptosis. nih.gov

Investigation of Signaling Pathway Modulation (e.g., PI3K-AKT-mTor)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its abnormal activation is common in many cancers. nih.govnih.gov A series of 3-amino-1H-indazole derivatives have been synthesized and identified as inhibitors of this pathway. nih.gov The compound W24, for example, was shown to inhibit proliferation by affecting DNA synthesis and to modulate proteins within the PI3K/AKT/mTOR pathway. nih.gov This compound also demonstrated the ability to inhibit the migration and invasion of HGC-27 cells by decreasing proteins related to the epithelial-mesenchymal transition (EMT) and reducing the mRNA expression of Snail, Slug, and HIF-1α. nih.gov These findings suggest that 3-amino-1H-indazole derivatives could serve as a promising scaffold for the development of PI3K/AKT/mTOR inhibitors for cancer therapy. nih.gov

Studies on Nitric Oxide Metabolism

Certain indazole derivatives have been investigated for their effects on nitric oxide (NO) metabolism, specifically as inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov Studies have shown that substituted indazole derivatives can potently inhibit the activity of NOS enzymes from different sources, including rat cerebellum (neuronal NOS), bovine endothelial cells (endothelial NOS), and lung from endotoxin-pretreated rats (inducible NOS). nih.gov

For instance, 3-bromo-7-nitro indazole was found to be a more potent inhibitor of rat cerebellar and rat lung NOS activity compared to the parent compound, 7-nitro indazole. nih.gov Specifically, it was approximately 4 times more potent against cerebellar NOS and 20 times more potent against lung NOS. nih.gov The inhibitory concentration (IC50) values highlight the significant effect of substitutions on the indazole ring on the potency of NOS inhibition. nih.gov These findings indicate that specific indazole derivatives can be powerful tools for studying the biological roles of nitric oxide. nih.gov

| Compound | NOS Source | IC50 (µM) |

|---|---|---|

| 7-Nitro Indazole (7-NI) | Bovine Endothelial | 0.78 +/- 0.2 nih.gov |

| Rat Cerebellar | 0.71 +/- 0.01 nih.gov | |

| Rat Lung | 5.8 +/- 0.4 nih.gov | |

| 3-Bromo 7-Nitro Indazole | Bovine Endothelial | 0.86 +/- 0.05 nih.gov |

| Rat Cerebellar | 0.17 +/- 0.01 nih.gov | |

| Rat Lung | 0.29 +/- 0.01 nih.gov |

An article on the In Vitro Pharmacokinetic and Pre-clinical Pharmacodynamic Profiling of the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific experimental data related to this compound have not yielded any results.

The available information discusses the general methodologies and importance of in vitro pharmacokinetic and pre-clinical pharmacodynamic studies for drug discovery and development. These studies are crucial for assessing a compound's metabolic stability, its binding to plasma proteins, its ability to permeate cells, and its intrinsic clearance, which are key indicators of its potential behavior in a biological system. Similarly, pre-clinical pharmacodynamic studies are essential to understand a compound's therapeutic effects and mechanism of action.

However, no published research containing specific data from such studies on “this compound” could be located. Therefore, the creation of an article with the requested detailed research findings and data tables is not possible without fabricating information.

Q & A

Q. What are the optimal synthetic routes for 3,4-Dibromo-1H-indazol-6-amine, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a pre-functionalized indazole precursor. A two-step approach is recommended:

- Step 1 : Construct the indazole core via cyclization of hydrazine derivatives with halogenated benzaldehyde precursors (e.g., 2-bromo-6-fluorobenzylidenehydrazine) under reflux conditions .

- Step 2 : Introduce bromine atoms at positions 3 and 4 using electrophilic bromination. N-Bromosuccinimide (NBS) in sulfuric acid at 0–25°C is effective, but regioselectivity must be monitored via TLC or GCMS . Optimization : Use palladium-catalyzed C–H activation for direct bromination to improve yield and reduce byproducts. Purification via column chromatography or recrystallization is critical for removing dibromo impurities .

Q. What analytical techniques are most reliable for characterizing this compound?

- Purity : Quantitative NMR (qNMR) and GCMS are preferred for assessing purity (>95%) and detecting trace dibromo byproducts .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) confirms molecular weight (212.05 g/mol), while 1H/13C NMR (DMSO-d6) identifies substitution patterns (e.g., δ 8.11 ppm for aromatic protons adjacent to bromine) .

Advanced Research Questions

Q. How can regioselectivity challenges in di-bromination be addressed to ensure precise substitution at positions 3 and 4?

Regioselectivity is influenced by electronic and steric factors:

- Electronic Effects : Use directing groups (e.g., –NH2 at position 6) to activate specific positions for bromination. Density Functional Theory (DFT) calculations can predict reactive sites .

- Steric Control : Bulkier brominating agents (e.g., 1,2-dibromotetrachloroethane) may favor substitution at less hindered positions. Monitor reaction progress with in-situ IR spectroscopy .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Core Modifications : Synthesize analogs with varying substituents (e.g., –Cl, –CH3) at positions 3 and 4 to assess impact on bioactivity .

- Assay Selection : Prioritize kinase inhibition assays (e.g., JAK2/STAT3 pathways) and cytotoxicity screens (e.g., NCI-60 cell lines) based on indazole derivatives’ known anticancer activity .

- Data Interpretation : Use molecular docking to correlate substituent effects with binding affinity to target proteins .

Q. How can contradictions in biological activity data between similar indazole derivatives be resolved?

- Control Experiments : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate compound-specific effects .

- Meta-Analysis : Compare results with published data on 4-Bromo-1H-indazol-6-amine (CAS 885518-53-6), noting differences in substitution patterns and assay endpoints .

Methodological Challenges

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

- Scale-Up : Use continuous flow reactors to enhance heat dissipation and reduce byproduct formation .

- Workup : Employ aqueous washes (Na2S2O3 solution) to quench excess bromine, followed by solvent extraction (ethyl acetate) and drying (MgSO4) .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.